18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their pleasant fragrances. This particular compound features a long hydrocarbon chain with multiple functional groups, making it potentially useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” can be achieved through esterification reactions. One possible route involves the reaction of an alcohol with a carboxylic acid or its derivatives under acidic conditions. The specific steps might include:
Preparation of the Alcohol: The alcohol component, “14-Methylpentadecanol,” can be synthesized through the reduction of the corresponding aldehyde or ketone.
Preparation of the Carboxylic Acid: The carboxylic acid component, “octadeca-9,12-dienoic acid,” can be obtained from natural sources such as vegetable oils or through chemical synthesis.
Esterification Reaction: The alcohol and carboxylic acid are reacted in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes. Continuous flow reactors and advanced purification techniques such as distillation and crystallization might be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism by which “18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, altering their function. The compound’s long hydrocarbon chain and ester group allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: An ester of linoleic acid, commonly found in vegetable oils.
Ethyl oleate: An ester of oleic acid, used as a solvent and in pharmaceuticals.
Butyl stearate: An ester of stearic acid, used in cosmetics and lubricants.
Uniqueness
“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” is unique due to its specific structure, which combines a long hydrocarbon chain with multiple functional groups. This unique structure may confer distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
101842-77-7 |
---|---|
Molecular Formula |
C52H98O4 |
Molecular Weight |
787.3 g/mol |
IUPAC Name |
14-methylpentadecyl 12-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyoctadecanoate |
InChI |
InChI=1S/C52H98O4/c1-5-7-9-11-12-13-14-15-16-17-20-23-30-35-41-47-52(54)56-50(44-38-10-8-6-2)45-39-33-28-24-25-29-34-40-46-51(53)55-48-42-36-31-26-21-18-19-22-27-32-37-43-49(3)4/h12-13,15-16,49-50H,5-11,14,17-48H2,1-4H3/b13-12-,16-15- |
InChI Key |
ZNCBZVGPENKARD-QGLGPCELSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyms |
9,12-Octadecadienoic acid (9Z,12Z)-, 1-hexyl-12-(isohexadecyloxy)-12-oxododecyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.